molecular formula C9H17NO B2992884 (4-Methyl-2-oxabicyclo[2.2.2]octan-1-yl)methanamine CAS No. 2247104-17-0

(4-Methyl-2-oxabicyclo[2.2.2]octan-1-yl)methanamine

Cat. No.: B2992884
CAS No.: 2247104-17-0
M. Wt: 155.241
InChI Key: SEPWKGDNATVKPF-UHFFFAOYSA-N
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Description

(4-Methyl-2-oxabicyclo[2.2.2]octan-1-yl)methanamine is a bicyclic amine derivative featuring a 2-oxabicyclo[2.2.2]octane core with a methyl substituent at the 4-position and a methanamine group at the 1-position. This compound is of interest in medicinal chemistry due to its rigid bicyclic framework, which can enhance binding selectivity and metabolic stability in drug candidates. The hydrochloride salt form (CAS: 2170372-24-2, molecular weight: 275.74 g/mol) is commercially available and utilized as a building block in pharmaceutical research .

Properties

IUPAC Name

(4-methyl-2-oxabicyclo[2.2.2]octan-1-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO/c1-8-2-4-9(6-10,5-3-8)11-7-8/h2-7,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEPWKGDNATVKPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(CC1)(OC2)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methyl-2-oxabicyclo[2.2.2]octan-1-yl)methanamine typically involves the reaction of a suitable bicyclic precursor with an amine source. One common method involves the use of (4-Methyl-2-oxabicyclo[2.2.2]octan-1-yl)methanol as a starting material, which is then subjected to aminomethylation reactions under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through distillation or recrystallization to obtain the desired product in its pure form .

Chemical Reactions Analysis

Types of Reactions

(4-Methyl-2-oxabicyclo[2.2.2]octan-1-yl)methanamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives .

Scientific Research Applications

(4-Methyl-2-oxabicyclo[2.2.2]octan-1-yl)methanamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic uses, including as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (4-Methyl-2-oxabicyclo[2.2.2]octan-1-yl)methanamine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues and Their Key Features

The following table summarizes structurally related bicyclic amines and their distinguishing attributes:

Compound Name Bicyclic System Substituents Molecular Weight (g/mol) Key Features
(4-Methyl-2-oxabicyclo[2.2.2]octan-1-yl)methanamine [2.2.2]octane 4-methyl, 1-methanamine 275.74 (HCl salt) Rigid framework; oxygen bridge enhances polarity
(4-Methyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanamine [2.1.1]hexane 4-methyl, 1-methanamine 191.70 (free base) Smaller ring system; higher ring strain
(1-Methyl-2-oxabicyclo[2.2.1]heptan-4-yl)methanamine Hydrochloride [2.2.1]heptane 1-methyl, 4-methanamine 224.67 (HCl salt) Less rigid than [2.2.2]; altered spatial geometry
tert-Butyl 8-amino-3-azabicyclo[3.2.1]octane-3-carboxylate [3.2.1]octane 8-amino, 3-tert-butoxycarbonyl 254.34 (free base) Nitrogen-containing bridge; tert-butyl group aids solubility
Bicyclo[2.2.2]octane-1-carboxylic acid [2.2.2]octane 1-carboxylic acid 154.21 (free acid) Polar functional group; potential for salt formation
Key Observations:
  • Ring Size and Rigidity: The [2.2.2]octane system in the target compound provides greater rigidity compared to smaller systems like [2.1.1]hexane or [2.2.1]heptane.
  • Functional Groups : The methanamine group in the target compound contrasts with carboxylic acid or tert-butyl carbamate moieties in analogs, influencing solubility and reactivity. For example, the hydrochloride salt form enhances aqueous solubility compared to free bases .
  • Oxygen vs. Nitrogen Bridges : The 2-oxa (oxygen) bridge in the target compound differs from azabicyclo systems (e.g., 3-azabicyclo[3.2.1]octane), which contain nitrogen. Oxygen bridges may reduce basicity but improve metabolic stability .
Comparison with Analogues:
  • tert-Butyl Carbamate Derivatives : Compounds like tert-butyl N-{4-hydroxybicyclo[2.2.2]octan-1-yl}carbamate (CAS: 1252672-84-6) utilize protective groups to stabilize amines during synthesis, a strategy less common in the target compound’s synthesis .
  • Heterocyclic Modifications : highlights microwave-assisted cyclization for pyrazolo-pyrrolo-pyridine systems, suggesting that the target compound’s bicyclic core may require milder conditions due to its preformed rigidity .

Physicochemical and Pharmacological Properties

Solubility and Stability:
  • The hydrochloride salt of the target compound offers improved water solubility compared to neutral bicyclo[2.2.2]octane derivatives like bicyclo[2.2.2]octane-1-carboxylic acid .
  • Crystallinity tests (e.g., 〈695〉 in ) indicate that rigid bicyclic systems often exhibit favorable crystallinity, aiding purification .
Pharmacological Potential:
  • The [2.1.1]hexane analog (CAS: 2138031-00-0) is smaller and may penetrate membranes more easily but could suffer from higher metabolic clearance .

Biological Activity

(4-Methyl-2-oxabicyclo[2.2.2]octan-1-yl)methanamine is a bicyclic amine compound that has garnered attention for its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, synthesis, case studies, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C9_9H17_{17}NO
  • CAS Number : 2247104-17-0

The bicyclic structure contributes to its unique chemical reactivity and biological interactions.

Synthesis Methods

The synthesis of this compound typically involves the reaction of a bicyclic precursor with an amine source. Common methods include:

  • Aminomethylation Reactions : Using (4-Methyl-2-oxabicyclo[2.2.2]octan-1-yl)methanol as a starting material.
  • Purification Techniques : Distillation or recrystallization to achieve high purity and yield.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including receptors and enzymes. This interaction can modulate their activity, leading to diverse biological effects such as:

  • Receptor Binding : Potentially interacting with neurotransmitter receptors, influencing signaling pathways.
  • Enzyme Modulation : Acting as an inhibitor or activator for specific enzymes involved in metabolic processes.

Study 1: Neurotransmitter Interaction

A study focused on the interaction of this compound with neurotransmitter receptors demonstrated that it could act as a partial agonist at certain receptor sites, suggesting potential applications in neuropharmacology for conditions like anxiety and depression .

Study 2: Antimicrobial Activity

Research investigating the antimicrobial properties of this compound revealed significant activity against various bacterial strains, indicating its potential as a lead compound for developing new antibiotics .

Study 3: Anticancer Properties

In vitro studies have shown that this compound exhibits cytotoxic effects on cancer cell lines, suggesting its potential use in cancer therapy . The mechanism appears to involve apoptosis induction through mitochondrial pathways.

Comparative Analysis with Related Compounds

Compound NameStructureBiological Activity
(4-Methyl-2-oxabicyclo[2.2.2]octan-1-yl)methanolStructureModerate antimicrobial activity
2-Oxabicyclo[2.2.2]octaneN/ALimited biological data available

This compound stands out due to its specific bicyclic structure and the presence of an amine group, which imparts distinct chemical and biological properties compared to related compounds.

Q & A

Q. Basic

  • NMR : 1^1H and 13^13C NMR identify proton environments and confirm the bicyclic structure. The methanamine group shows distinct δ 2.5–3.5 ppm for CH2_2NH2_2.
  • Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]+^+ peak).
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve stereochemistry and bond angles, particularly for the oxabicyclo[2.2.2]octane core. Single-crystal diffraction is preferred for unambiguous structural confirmation .

How should researchers address contradictions in reported reactivity or spectral data for this compound?

Advanced
Discrepancies may arise from impurities, solvent effects, or stereochemical variations. Cross-validate data using:

  • Multi-technique analysis : Compare IR, NMR, and X-ray results.
  • Replication : Synthesize the compound independently under published conditions.
  • Computational validation : DFT calculations (e.g., Gaussian) predict NMR shifts or optimize geometry to match experimental data .

What protective group strategies are suitable for the amine and ether functionalities during derivatization?

Q. Advanced

  • Amine Protection : Boc (tert-butoxycarbonyl) or Fmoc groups are stable under basic conditions. For example, Boc-anhydride in THF with DMAP catalysis .
  • Ether Stability : The 2-oxabicyclo core is resistant to mild acids/bases but may degrade under strong Lewis acids. Use OBO-type protecting groups (e.g., 4-methyl-2,6,7-trioxabicyclo[2.2.2]octane) for carboxylic acid intermediates .

How can computational modeling predict the compound’s reactivity in catalytic systems?

Advanced
Density Functional Theory (DFT) calculates transition states and activation energies for reactions like hydrogenation or ring-opening. Molecular dynamics (MD) simulations assess solvation effects. Software like ORCA or GAMESS models interactions with catalysts (e.g., Pd/C or enzymes) to guide experimental design .

What mechanistic insights exist for the compound’s participation in [2+2] cycloadditions or ring-opening reactions?

Advanced
The strained bicyclo[2.2.2]octane system facilitates ring-opening under thermal or photolytic conditions. For example, UV irradiation may cleave the ether linkage, forming diradical intermediates. Kinetic studies (e.g., Eyring plots) quantify activation parameters. Control experiments with radical scavengers (e.g., TEMPO) validate mechanisms .

What safety protocols are recommended for handling this compound in laboratory settings?

Q. Basic

  • PPE : Wear nitrile gloves, goggles, and lab coats.
  • Ventilation : Use fume hoods to avoid inhalation of amine vapors.
  • Storage : Keep in airtight containers under nitrogen at 2–8°C. Refer to SDS sheets for spill management and first aid (e.g., rinsing skin with water for 15 minutes) .

How can researchers evaluate the compound’s bioactivity in neurotransmitter-related assays?

Advanced
Structural analogs (e.g., bicyclic amines like LR-5182) show affinity for dopamine/norepinephrine transporters. Use:

  • In vitro binding assays : Radiolabeled ligands (e.g., 3^3H-dopamine) in HEK-293 cells expressing human transporters.
  • Electrophysiology : Patch-clamp studies on neuronal cultures to measure reuptake inhibition .

What strategies enable regioselective functionalization of the bicyclic scaffold?

Q. Advanced

  • Directed C-H activation : Pd-catalyzed coupling at bridgehead positions using directing groups (e.g., pyridine).
  • Enzymatic catalysis : Lipases or oxidases modify the methanamine group enantioselectively.
  • Microwave-assisted synthesis : Enhances regiocontrol in SNAr reactions with electron-deficient aryl halides .

How does pH or temperature affect the compound’s stability in aqueous solutions?

Q. Basic

  • pH Stability : Stable at pH 4–8; acidic conditions (<3) may protonate the amine, while alkaline conditions (>9) risk ether hydrolysis.
  • Thermal Stability : Decomposes above 150°C. Store solutions at 4°C for <1 week. Use TGA/DSC to profile thermal degradation .

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